molecular formula C7H7N3O3 B12914936 7-Ethylisoxazolo(3,4-d)pyrimidine-4,6(5H,7H)-dione CAS No. 65183-61-1

7-Ethylisoxazolo(3,4-d)pyrimidine-4,6(5H,7H)-dione

Cat. No.: B12914936
CAS No.: 65183-61-1
M. Wt: 181.15 g/mol
InChI Key: GTMGELLVPUSBMG-UHFFFAOYSA-N
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Description

7-Ethylisoxazolo(3,4-d)pyrimidine-4,6(5H,7H)-dione (CAS 65183-61-1) is a chemical compound with the molecular formula C7H7N3O3 and is registered under the FDA Global Substance Registration System (GSRS) with the identifier 36RAZ8WS5A . This substance belongs to a class of fused heterocyclic compounds that are of significant interest in medicinal chemistry due to their structural similarity to purine bases, which are natural components of nucleic acids . While specific biological data for this ethyl derivative is limited in public literature, its structural analogs, particularly the oxazolo[5,4-d]pyrimidine scaffold, have been extensively researched as a valuable core structure in the design of novel anticancer therapies . These related compounds have demonstrated a wide range of biological activities, including the inhibition of key enzyme targets and signaling pathways associated with carcinogenesis . For instance, closely related molecules have been identified as potent inhibitors of receptor tyrosine kinases (RTKs) such as the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and the Epidermal Growth Factor Receptor (EGFR), which are critical targets in oncology for their roles in tumor angiogenesis and cell proliferation . Other analogs have shown promise as inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1) , and some derivatives exhibit immunomodulatory and antiviral properties . The core isoxazolopyrimidine structure is thus considered a privileged scaffold for developing potential therapeutic agents. This product is intended for research purposes only, such as in vitro screening, structure-activity relationship (SAR) studies, and as a building block for the synthesis of more complex molecules in drug discovery programs. Researchers exploring kinase inhibitors, antimetabolites, or novel oncological targets may find this compound particularly useful.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

65183-61-1

Molecular Formula

C7H7N3O3

Molecular Weight

181.15 g/mol

IUPAC Name

7-ethyl-[1,2]oxazolo[3,4-d]pyrimidine-4,6-dione

InChI

InChI=1S/C7H7N3O3/c1-2-10-5-4(3-13-9-5)6(11)8-7(10)12/h3H,2H2,1H3,(H,8,11,12)

InChI Key

GTMGELLVPUSBMG-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=NOC=C2C(=O)NC1=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Ethylisoxazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl isoxazole-4-carboxylate with guanidine derivatives, followed by cyclization to form the desired pyrimidine ring . The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like sodium ethoxide or potassium carbonate.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, starting from readily available raw materials. The scalability of the synthesis is achieved through optimization of reaction conditions, including temperature, pressure, and reaction time, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 7-Ethylisoxazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Structural Information

  • Molecular Formula : C7_7H7_7N3_3O3_3
  • Molecular Weight : 181.1488 g/mol
  • Stereochemistry : Achiral
  • InChIKey : GTMGELLVPUSBMG-UHFFFAOYSA-N

The compound's structure is characterized by the presence of nitrogen and oxygen atoms in its rings, which are critical for its reactivity and interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For example:

  • In Vitro Studies : Research demonstrated that derivatives of 7-Ethylisoxazolo(3,4-d)pyrimidine-4,6(5H,7H)-dione exhibited significant antiproliferative activity against various cancer cell lines such as HeLa (cervical cancer), MCF-7 (breast cancer), and DU-145 (prostate cancer). The IC50_{50} values for these compounds were notably lower than those for standard chemotherapeutics like cisplatin .

Table 1: Anticancer Activity of Derivatives

Cell LineIC50_{50} Values (µM ± SD)Cisplatin IC50_{50} (µM)
MRC-527.08 ± 4.0632 ± 1.2
DU-1451.09 ± 0.05118 ± 1.1
HeLa0.46 ± 0.03>330
MCF-70.34 ± 0.02296 ± 1.1

Other Biological Activities

Beyond anticancer properties, the compound has shown promise in other areas:

  • Antimicrobial Activity : Preliminary studies indicate that certain derivatives may possess antimicrobial properties against a range of pathogens.
  • Anti-inflammatory Effects : Some derivatives have been evaluated for their ability to modulate inflammatory pathways.

Case Study 1: Anticancer Efficacy

A detailed investigation into the anticancer efficacy of a specific derivative demonstrated that it induced apoptosis in cancer cells through the activation of caspase pathways. This study utilized flow cytometry and Western blot analysis to confirm the mechanism of action.

Case Study 2: Synthesis Optimization

Another study focused on optimizing the synthesis of various derivatives to improve yields and reduce reaction times. Techniques such as microwave-assisted synthesis were employed to enhance efficiency.

Mechanism of Action

The mechanism of action of 7-Ethylisoxazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione involves its interaction with specific molecular targets within the cell. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to alterations in cellular signaling pathways, ultimately affecting cell proliferation, apoptosis, and other critical cellular functions .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a broader class of fused pyrimidine-diones, which vary in heterocyclic cores (e.g., isoxazolo, thiazolo, pyrazolo) and substituents. Key structural analogues include:

Compound Name Core Structure Substituents Key Properties/Activities Reference
5,7-Dimethyl-3-phenylisoxazolo[3,4-d]pyrimidine-4,6-dione Isoxazolo-pyrimidine-dione 5,7-dimethyl; 3-phenyl FGFR1 inhibition, antitumor activity
1-Cyclohexyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-dione Pyrazolo-pyrimidine-dione 1-cyclohexyl Research reagent (discontinued)
5-(3,4-Dimethoxyphenyl)-7-(thiophen-2-yl)-thiazolo[3,2-a]pyrimidine-3,6-dione Thiazolo-pyrimidine-dione 5-(3,4-dimethoxyphenyl); 7-thiophen-2-yl High yield (76–83%), synthetic studies
5-((p-Hydroxybenzylidene)amino)-3-methylisothiazolo(5,4-d)pyrimidine-4,6-dione Isothiazolo-pyrimidine-dione 3-methyl; p-hydroxybenzylideneamino High toxicity (LD50: 275–535 mg/kg)

Key Observations :

  • Phenyl or cyclohexyl groups (e.g., ) introduce steric bulk, which can modulate receptor binding.
  • Toxicity : Isothiazolo-pyrimidine-diones with aromatic substituents (e.g., ) exhibit higher toxicity (LD50 < 300 mg/kg in mice), whereas methyl/ethyl derivatives are generally safer.

Biological Activity

7-Ethylisoxazolo(3,4-d)pyrimidine-4,6(5H,7H)-dione is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, biological activity, and potential therapeutic applications of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C7H7N3O3C_7H_7N_3O_3 and is characterized by its unique isoxazole and pyrimidine rings. The compound's structure contributes to its biological activity, making it a subject of interest in drug development.

PropertyValue
Molecular FormulaC7H7N3O3
Molecular Weight179.15 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. Studies have shown that it can induce apoptosis in various cancer cell lines. For instance, a study demonstrated its efficacy against human thyroid cancer cells by promoting apoptotic pathways and DNA fragmentation .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. It showed promising results against several bacterial strains, indicating potential as an antibacterial agent. In vitro assays revealed that it effectively inhibited the growth of pathogens such as Escherichia coli and Staphylococcus aureus .

Antioxidant Activity

In addition to its anticancer and antimicrobial effects, this compound has demonstrated antioxidant properties. This activity is crucial for mitigating oxidative stress-related diseases and could contribute to its overall therapeutic profile .

Table 2: Summary of Biological Activities

Activity TypeEffectivenessReference
AntitumorInduces apoptosis
AntimicrobialInhibits bacterial growth
AntioxidantReduces oxidative stress

Synthesis Methods

The synthesis of this compound can be achieved through various methods. One common approach involves the reaction of substituted pyrimidines with isoxazole derivatives under specific conditions that favor the formation of the desired heterocyclic structure.

Case Study: Synthesis Pathway

A notable synthesis pathway involves the use of phosphoryl chloride (POCl₃) as a reagent to facilitate cyclization reactions. This method has been reported to yield high purity compounds with favorable yields .

Q & A

Q. What are the established synthetic routes for 7-Ethylisoxazolo(3,4-d)pyrimidine-4,6(5H,7H)-dione?

Methodological Answer: The compound can be synthesized via cyclization reactions using urea or thiourea derivatives. For example, refluxing 5-amino-3-ethyl-1-methyl-1H-pyrazole-4-carboxamide with urea in basic conditions (e.g., NaOH) followed by acidification yields the pyrimidine-dione core. Subsequent chlorination using POCl₃ under reflux conditions introduces reactive sites for further functionalization. Purification is typically achieved via column chromatography (e.g., 0–20% MeOH/EtOAC gradients) or preparative TLC . Yield optimization may require adjusting stoichiometry, reaction time (e.g., 9-hour reflux), and solvent systems .

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer: Key techniques include:

  • IR spectroscopy to confirm carbonyl (C=O, ~1680–1720 cm⁻¹) and NH/OH stretches (~3170–3430 cm⁻¹) .
  • NMR spectroscopy (¹H and ¹³C) to resolve ethyl group signals (e.g., δ 1.19 ppm for CH₃, δ 2.69 ppm for CH₂ in DMSO-d₆) and pyrimidine-dione backbone .
  • LC-MS/HRMS for molecular weight validation (e.g., [M+H]⁺ = 195) and purity assessment .
  • Elemental analysis to verify empirical formulas (e.g., C, H, N within ±0.3% of theoretical values) .

Q. What are the solubility and storage recommendations for this compound?

Methodological Answer: Structural analogs (e.g., oxypurinol derivatives) show limited solubility in water or ethanol but dissolve in DMSO (≥5 mg/mL with ultrasonication). Storage at -20°C under inert conditions is advised to prevent hydrolysis or oxidation. For long-term stability, lyophilization and desiccant use are recommended .

Advanced Research Questions

Q. How can contradictory spectral data between studies be systematically resolved?

Methodological Answer: Discrepancies in NMR or IR data often arise from solvent effects, crystallinity, or tautomerism. To resolve these:

  • Cross-validate using 2D NMR (COSY, HSQC) to assign proton-carbon correlations unambiguously .
  • Compare experimental data with computational simulations (DFT-based IR/NMR predictions) .
  • Replicate synthesis under standardized conditions (e.g., solvent, temperature) to isolate variables .

Q. What strategies improve regioselectivity during functionalization of the pyrimidine-dione core?

Methodological Answer: Regioselectivity in substitutions (e.g., Cl, alkyl groups) can be enhanced by:

  • Using directing groups (e.g., methoxybenzyl) to block undesired sites during reactions .
  • Optimizing Lewis acid catalysts (e.g., Cs₂CO₃) to favor nucleophilic attack at specific positions .
  • Employing microwave-assisted synthesis to reduce side reactions and improve reaction specificity .

Q. How can in vitro assays be designed to evaluate xanthine oxidase inhibition?

Methodological Answer:

  • Enzyme kinetics : Measure IC₅₀ values using spectrophotometric assays with xanthine as the substrate. Monitor uric acid formation at 295 nm .
  • Competitive binding studies : Use isothermal titration calorimetry (ITC) to assess binding affinity against oxypurinol (a known inhibitor) .
  • Molecular docking : Validate inhibition mechanisms by docking the compound into the xanthine oxidase active site (PDB ID: 1N5X) .

Data Contradiction Analysis

Q. Why do yields vary significantly across synthetic protocols?

Methodological Answer: Yield discrepancies (e.g., 31% vs. 74% in chlorination steps) often stem from:

  • Reagent purity : Impurities in POCl₃ or urea reduce efficiency. Use freshly distilled reagents .
  • Workup protocols : Incomplete removal of phosphorylated byproducts (e.g., via aqueous washes) may lower isolated yields .
  • Scale effects : Milligram-scale reactions may suffer from higher surface-area-to-volume losses compared to gram-scale syntheses .

Tables of Key Data

Synthetic Condition Yield Reference
Urea cyclization (NaOH, HCl)74%
POCl₃ chlorination (reflux)31%
Column chromatography (MeOH/EtOAC)44.6%
Characterization Data Observation Reference
¹H NMR (DMSO-d₆)δ 1.19 (t, CH₃), δ 2.69 (q, CH₂)
IR (C=O stretch)1670–1721 cm⁻¹
HRMS ([M+H]⁺)273.0673 (calcd. 273.0613)

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